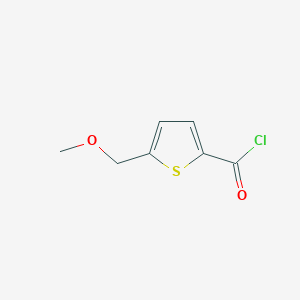![molecular formula C21H14Cl2N2O2 B163371 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide CAS No. 388086-13-3](/img/structure/B163371.png)
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography. For example, the structure of “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .科学的研究の応用
Antibacterial Properties
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been studied for its potential antibacterial properties. A study by Aswathy et al. (2017) synthesized a similar compound, NBBPA, and found it to exhibit moderate antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting its potential in combating drug-resistant bacterial strains (Aswathy et al., 2017).
Antitumor Potential
Another significant area of research is the compound's potential antitumor activity. A study by Yurttaş et al. (2015) explored derivatives of a related structure, N-[4-(benzothiazole-2-yl)phenyl]acetamide, finding considerable anticancer activity against certain cancer cell lines. This suggests the possible utility of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide in cancer research and treatment (Yurttaş et al., 2015).
Antimicrobial and Antifungal Applications
The compound has also been investigated for antimicrobial and antifungal activities. Patel et al. (2011) synthesized related compounds that showed good activity against various microbes, suggesting the compound's potential in developing new antimicrobial agents (Patel & Shaikh, 2011). Additionally, Temiz‐Arpacı et al. (2005) reported the synthesis of benzoxazole derivatives with broad-spectrum activity against Candida species, indicating potential antifungal applications (Temiz‐Arpacı et al., 2005).
Anticonvulsant Activity
Research by El Kayal et al. (2022) on related compounds found potential anticonvulsant activities, although the specific compounds they synthesized did not show significant effects. This suggests the need for further exploration in this area (El Kayal et al., 2022).
Photophysical Properties
Finally, Padalkar et al. (2011) explored the photophysical characteristics of related fluorescent derivatives, indicating the compound's potential application in material science, particularly in the development of new fluorescent materials (Padalkar et al., 2011).
特性
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-14-6-8-16(17(23)11-14)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVXMJZAPFVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
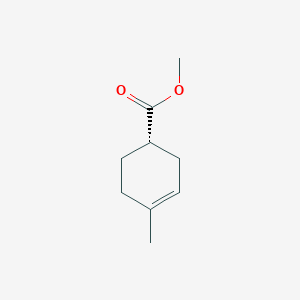
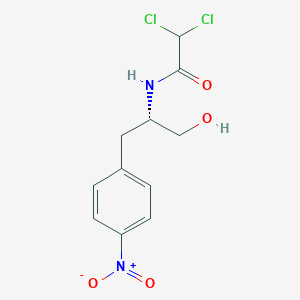
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)
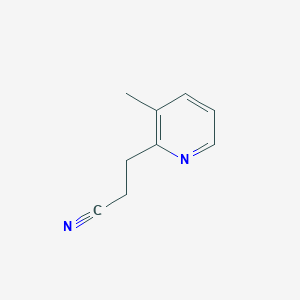
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
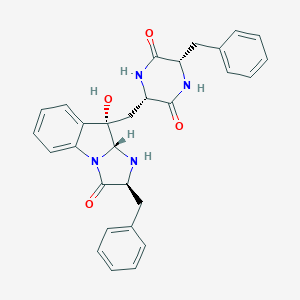
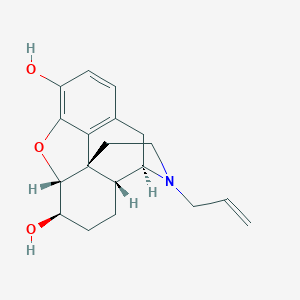
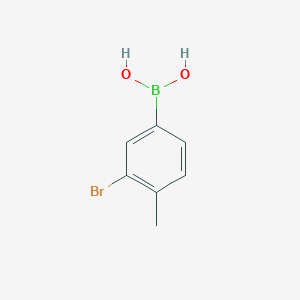
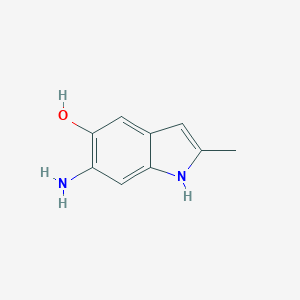
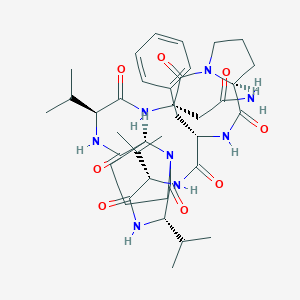
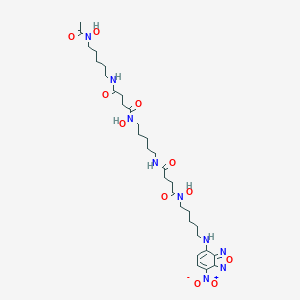
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
